
N-methyl-L-alanine Allyl Ester Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-L-alanine Allyl Ester Hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is commonly used in organic synthesis and peptide synthesis due to its versatile reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-methyl-L-alanine Allyl Ester Hydrochloride can be synthesized through the esterification of N-methyl-L-alanine with allyl alcohol in the presence of a suitable acid catalyst. The reaction typically involves the use of hydrochloric acid to form the hydrochloride salt of the ester. The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-L-alanine Allyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
N-methyl-L-alanine Allyl Ester Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and bioactive peptides.
Industry: The ester is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-methyl-L-alanine Allyl Ester Hydrochloride involves its interaction with various molecular targets In peptide synthesis, the ester group facilitates the formation of peptide bonds through nucleophilic attack by amino groupsThe hydrochloride salt enhances the solubility and stability of the compound in aqueous solutions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanine Methyl Ester Hydrochloride: Similar in structure but with a methyl ester group instead of an allyl ester group.
N-methyl-L-alanine Methyl Ester Hydrochloride: Similar but with a methyl ester group.
L-Alanine Ethyl Ester Hydrochloride: Similar but with an ethyl ester group.
Uniqueness
N-methyl-L-alanine Allyl Ester Hydrochloride is unique due to its allyl ester group, which provides additional reactivity and versatility in chemical synthesis. The presence of the N-methyl group also influences its reactivity and interaction with other molecules, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C7H14ClNO2 |
|---|---|
Molekulargewicht |
179.64 g/mol |
IUPAC-Name |
prop-2-enyl (2S)-2-(methylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-4-5-10-7(9)6(2)8-3;/h4,6,8H,1,5H2,2-3H3;1H/t6-;/m0./s1 |
InChI-Schlüssel |
KONKDICOWGQSHV-RGMNGODLSA-N |
Isomerische SMILES |
C[C@@H](C(=O)OCC=C)NC.Cl |
Kanonische SMILES |
CC(C(=O)OCC=C)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


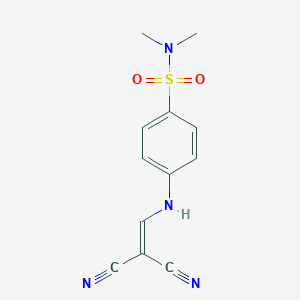



![(13S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14060572.png)
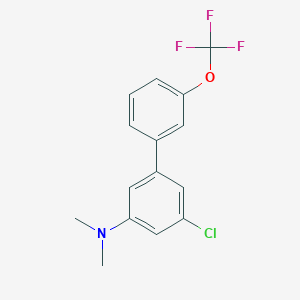

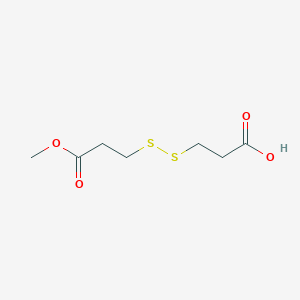
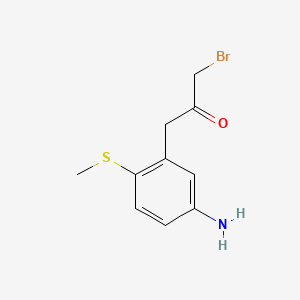
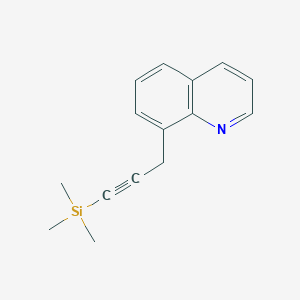
![benzyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate](/img/structure/B14060605.png)

![L-Prolinamide, 3,3'-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-](/img/structure/B14060623.png)
![[4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060628.png)
